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molecular formula C9H8O B3043173 1-Ethynyl-2-methoxybenzene CAS No. 767-91-9

1-Ethynyl-2-methoxybenzene

Cat. No. B3043173
M. Wt: 132.16 g/mol
InChI Key: UFOVULIWACVAAC-UHFFFAOYSA-N
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Patent
US06790844B2

Procedure details

2-Iodoanisole (10.5 g) andtrimethylsilylacetylene (10.3 g) were reacted in dimethylformamide (50 ml), in the presence of dichloro-bis-triphenylphosphine palladium (1.0 g), cuprous iodide (0.5 g) and triethylamine (15 ml) in nitrogen atmosphere at 50° C. for 12 hr. The resulting reaction solution was evaporated, and to the resulting residue were added ethyl acetate and water. The resulting organic layer was washed with water and brine, and dried over magnesium sulfate. The solvent was evaporated, and the resulting residue was dissolved in methanol (100 ml), a 5N aqueous solution of sodium hydroxide (20 ml) was added thereto, and then reacted at 60° C. for 1 hr. The reaction solution was evaporated, and to the resulting residue were added ether and water. The resulting ether layer was washed with water and brine, and dried over magnesium sulfate. The solvent was evaporated, and the resulting residue was purified by silica gel column chromatography (ethyl acetate/hexane system) to give the title compound as a pale yellow oil (3.02 g, yield; 51%).
Quantity
10.5 g
Type
reactant
Reaction Step One
[Compound]
Name
dichloro-bis-triphenylphosphine palladium
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
cuprous iodide
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
51%

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[O:8][CH3:9].[CH2:10](N(CC)CC)[CH3:11]>CN(C)C=O>[C:10]([C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[O:8][CH3:9])#[CH:11]

Inputs

Step One
Name
Quantity
10.5 g
Type
reactant
Smiles
IC1=C(C=CC=C1)OC
Name
dichloro-bis-triphenylphosphine palladium
Quantity
1 g
Type
reactant
Smiles
Name
cuprous iodide
Quantity
0.5 g
Type
reactant
Smiles
Name
Quantity
15 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction solution
CUSTOM
Type
CUSTOM
Details
was evaporated
ADDITION
Type
ADDITION
Details
to the resulting residue were added ethyl acetate and water
WASH
Type
WASH
Details
The resulting organic layer was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the resulting residue was dissolved in methanol (100 ml)
ADDITION
Type
ADDITION
Details
a 5N aqueous solution of sodium hydroxide (20 ml) was added
CUSTOM
Type
CUSTOM
Details
reacted at 60° C. for 1 hr
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The reaction solution was evaporated
ADDITION
Type
ADDITION
Details
to the resulting residue were added ether and water
WASH
Type
WASH
Details
The resulting ether layer was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by silica gel column chromatography (ethyl acetate/hexane system)

Outcomes

Product
Name
Type
product
Smiles
C(#C)C1=C(C=CC=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 3.02 g
YIELD: PERCENTYIELD 51%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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